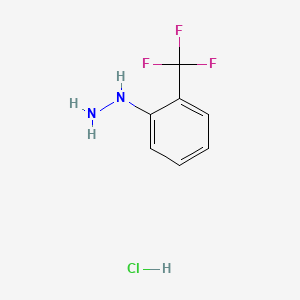

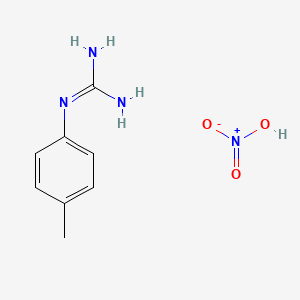

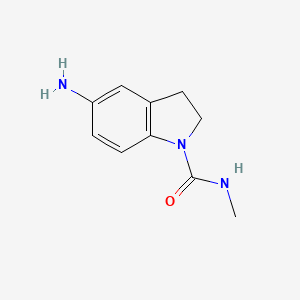

5-氨基-N-甲基-2,3-二氢-1H-吲哚-1-甲酰胺

描述

“5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers. One common method involves the use of carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to obtain indole 2-carboxamide . This route is straightforward and useful, and many researchers have used CDI in the synthesis of indole 2-carboxamides .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .科学研究应用

吲哚合成和分类

吲哚衍生物,包括结构类似于“5-氨基-N-甲基-2,3-二氢-1H-吲哚-1-甲酰胺”的化合物,在有机化学中至关重要,因为它们存在于广泛的生物活性分子中。已经概述了吲哚合成方法的全面分类,突出了在合成吲哚中采用的多样化策略,这是许多药物和研究化合物中的基础结构。这种分类作为化学家探索具有潜在科学应用的新吲哚衍生物合成的基本资源(Taber & Tirunahari, 2011)。

色氨酸代谢和生物效应

吲哚衍生物与色氨酸代谢密切相关,对健康和疾病有重要影响。色氨酸通过肠道微生物群、免疫细胞和其他组织的各种途径代谢产生代谢物,对人类健康产生深远影响,包括炎症和神经系统疾病。对色氨酸代谢的理解突显了吲哚衍生物在调节生理过程和疾病结果中的潜力,为像“5-氨基-N-甲基-2,3-二氢-1H-吲哚-1-甲酰胺”这样的化合物的治疗应用提供了见解(Höglund, Øverli, & Winberg, 2019)。

基于吲哚的生物碱和组合化学

基于吲哚的生物碱,与“5-氨基-N-甲基-2,3-二氢-1H-吲哚-1-甲酰胺”具有相似结构特征,以其多样的生物活性而闻名。将Pictet-Spengler反应应用于合成四氢-β-咔啉骨架,这是许多基于吲哚的生物碱中的核心结构,证明了该化合物在药物发现和合成化学中的相关性。这种方法强调了吲哚衍生物的多功能性和潜力,可以生成用于研究和治疗的生物活性分子(Rao, Maiti, & Chanda, 2017)。

未来方向

Indole derivatives have been extensively explored as potential agents for various diseases . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

属性

IUPAC Name |

5-amino-N-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-10(14)13-5-4-7-6-8(11)2-3-9(7)13/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHZBKGLGOMMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488738 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

CAS RN |

62368-26-7 | |

| Record name | 5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)